molecular formula C8H11N3O B2622668 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide CAS No. 1855874-15-5

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide

Cat. No. B2622668
CAS RN: 1855874-15-5
M. Wt: 165.196
InChI Key: SIHLJHYMTXNZSM-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1157139-23-5 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12) . This indicates the presence of a pyrazole ring and a cyclopropane ring in the molecule.


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 166.18 .

Mechanism of Action

While the specific mechanism of action for “2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide” is not available, molecular docking studies have shown that similar compounds can form hydrogen bonds and cation-π interactions with target proteins .

Safety and Hazards

The compound is associated with hazard statements H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for “2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide” could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-4-5(3-10-11)6-2-7(6)8(9)12/h3-4,6-7H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHLJHYMTXNZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide

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